molecular formula C7H4ClF5N2O2 B1431333 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1421603-58-8

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1431333
M. Wt: 278.56 g/mol
InChI Key: ABTGULRUPQHWNM-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as trifluoromethylated pyridines and benzoic acids, are often used in the pharmaceutical and agrochemical industries due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .


Synthesis Analysis

Trifluoromethyl groups can be incorporated into organic motifs using various methods. For example, trifluoroacetic acid (TFA) is an attractive trifluoromethylation reagent due to its low cost, ease of handling, and large-scale availability .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups are diverse and depend on the specific compound and conditions. For instance, trifluoroacetic acid can be used as a trifluoromethylating agent in arene C-H functionalization .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some trifluoromethyl compounds can cause skin and eye irritation and may be harmful if inhaled or swallowed .

Future Directions

The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5N2O2/c1-15-4(6(8,9)10)2(5(16)17)3(14-15)7(11,12)13/h1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTGULRUPQHWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127545
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1421603-58-8
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421603-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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